N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
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Overview
Description
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes an ethylphenoxy group, an ethoxy group, and a methoxyethanamine group. The oxalic acid component serves as a counterion, forming a salt with the amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethylphenol with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to form 2-[2-(4-ethylphenoxy)ethoxy]ethanol. Finally, this compound is reacted with 2-methoxyethylamine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate
- N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- {2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate
Uniqueness
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C2H2O4/c1-3-14-4-6-15(7-5-14)19-13-12-18-11-9-16-8-10-17-2;3-1(4)2(5)6/h4-7,16H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKWBPUNZZDPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCNCCOC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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